1-(4-nitrophenyl)propan-2-ol
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Overview
Description
1-(4-nitrophenyl)propan-2-ol is an organic compound characterized by a nitro group attached to a phenyl ring, which is further connected to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-nitrophenyl)propan-2-ol can be synthesized through the reduction of 4-nitroacetophenone using sodium borohydride as a reducing agent. The reaction typically occurs in an ethanol solvent under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of 4-nitroacetophenone. This method employs a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures to achieve large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-nitrophenyl)propan-2-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with Pd/C catalyst.
Oxidation: Chromium trioxide in acetic acid.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed:
Reduction: 1-(4-Aminophenyl)-2-propanol.
Oxidation: 1-(4-Nitrophenyl)-2-propanone.
Substitution: 1-(4-Nitrophenyl)-2-chloropropane.
Scientific Research Applications
1-(4-nitrophenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)propan-2-ol involves its interaction with specific molecular targets, depending on the context of its application. For instance, in reduction reactions, the nitro group undergoes electron transfer processes facilitated by the reducing agent, leading to the formation of an amino group. The pathways involved in these reactions are often studied using spectroscopic techniques and computational methods.
Comparison with Similar Compounds
4-Nitrophenylmethanol: Similar structure but with a methanol moiety instead of propanol.
4-Nitrophenylethanol: Contains an ethanol moiety.
4-Nitrophenylchloroformate: A derivative with a chloroformate group.
Uniqueness: 1-(4-nitrophenyl)propan-2-ol is unique due to its specific combination of a nitro group and a propanol moiety, which imparts distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical transformations makes it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1-(4-nitrophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11NO3/c1-7(11)6-8-2-4-9(5-3-8)10(12)13/h2-5,7,11H,6H2,1H3 |
InChI Key |
ZWSWIWJJHKMBDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
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